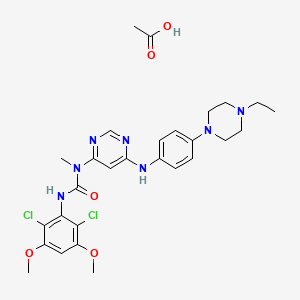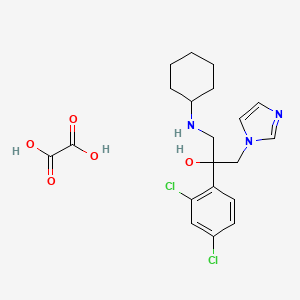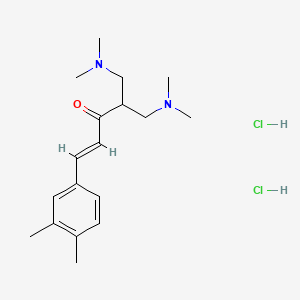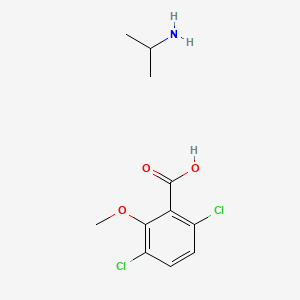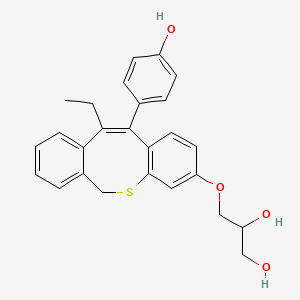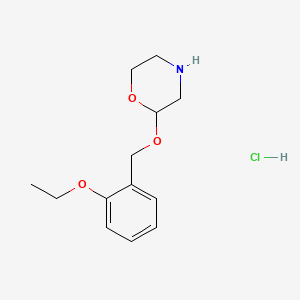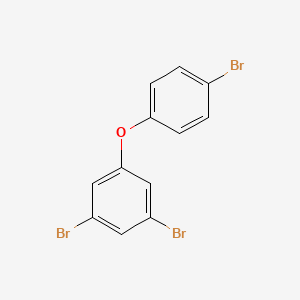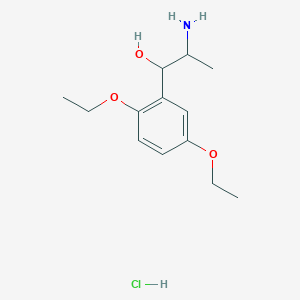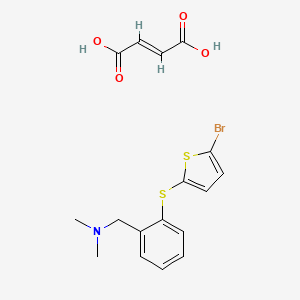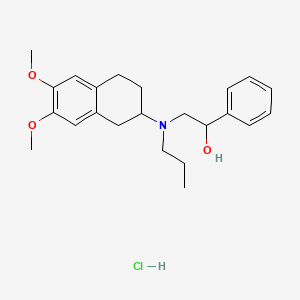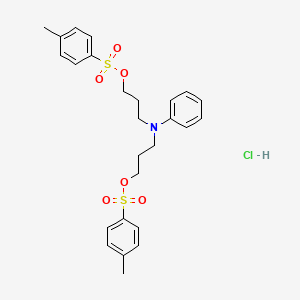
3,3'-(Phenylimino)di-1-propanol di-p-toluenesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/UB9312850 is a compound that has garnered attention due to its unique properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/UB9312850 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production of NIOSH/UB9312850 requires scaling up the laboratory synthesis methods to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
NIOSH/UB9312850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NIOSH/UB9312850 into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of NIOSH/UB9312850 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NIOSH/UB9312850 depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, substituted compounds, and other reaction intermediates.
Scientific Research Applications
NIOSH/UB9312850 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: NIOSH/UB9312850 is used in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of NIOSH/UB9312850 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and concentration of the compound.
Conclusion
NIOSH/UB9312850 is a compound with significant potential in various scientific and industrial applications
Properties
CAS No. |
2990-24-1 |
|---|---|
Molecular Formula |
C26H32ClNO6S2 |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
3-[N-[3-(4-methylphenyl)sulfonyloxypropyl]anilino]propyl 4-methylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C26H31NO6S2.ClH/c1-22-10-14-25(15-11-22)34(28,29)32-20-6-18-27(24-8-4-3-5-9-24)19-7-21-33-35(30,31)26-16-12-23(2)13-17-26;/h3-5,8-17H,6-7,18-21H2,1-2H3;1H |
InChI Key |
HLHCJZXIDIHRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(CCCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


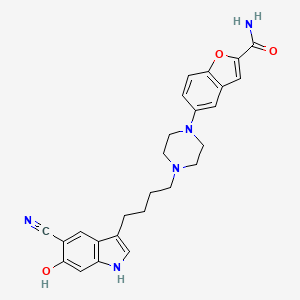
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
